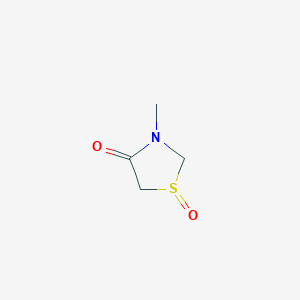

4-Thiazolidinone,3-methyl-,1-oxide(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Thiazolidinone,3-methyl-,1-oxide(9CI) is a heterocyclic compound with the molecular formula C4H7NO2S It is a derivative of thiazolidinone, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone,3-methyl-,1-oxide(9CI) typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be oxidized to form the desired compound . Another method involves the use of oxalyl chloride in dry acetonitrile at 70°C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Industrial Production Methods

Industrial production methods for 4-Thiazolidinone,3-methyl-,1-oxide(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its thiazolidinone form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides are used under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidinone derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Thiazolidinone derivatives are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of various substituents on this core structure can significantly influence its biological activity. The 3-methyl and 1-oxide modifications enhance its reactivity and potential therapeutic properties.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit potent anticancer properties. For instance, compounds derived from 4-thiazolidinone have been shown to inhibit multiple tyrosine kinases, which are critical in cancer cell proliferation. One study reported a derivative with an IC50 value of 0.021 µmol/L against c-Met kinase, indicating strong inhibitory activity against lung carcinoma cell lines .

Anti-inflammatory Properties

4-Thiazolidinones have been investigated for their anti-inflammatory effects. A study highlighted the ability of certain derivatives to inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling during inflammatory responses. Compounds exhibiting these properties could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has also been explored extensively. Their structural similarity to penicillin has led to investigations into their antibacterial and antifungal activities. Research has indicated that modifications at the C5 position of the thiazolidinone core can enhance these effects, making them promising candidates for developing new antimicrobial agents .

Antidiabetic Effects

Thiazolidinones have been recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which are crucial in glucose metabolism and insulin sensitivity. This class includes well-known drugs like Rosiglitazone and Pioglitazone, which are used in managing type 2 diabetes .

Synthetic Strategies

The synthesis of 4-thiazolidinones can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields. Recent advancements have introduced novel synthetic pathways that utilize microwave irradiation and nanocatalysts to enhance reaction efficiency .

| Synthesis Method | Description | Yield |

|---|---|---|

| One-pot condensation | Reaction of aromatic amines with aldehydes and thioglycolic acid | Up to 92% |

| Microwave-assisted synthesis | Utilizes microwave irradiation for faster reactions | High efficiency |

| Nanocatalyst use | Employs nanoparticles to catalyze reactions in mild conditions | Improved yields |

Case Studies

- Study on Multi-Tyrosine Kinase Inhibition : A novel thiazolidinone derivative was synthesized and tested for its inhibitory effect on various kinases associated with cancer progression. The compound showed remarkable potency against lung cancer cells, demonstrating its potential as an anticancer agent .

- Anti-inflammatory Testing : A series of thiazolidinones were evaluated for their ability to inhibit MMPs involved in inflammatory processes. The results indicated significant anti-inflammatory activity, suggesting potential therapeutic applications in chronic inflammatory diseases .

- Antimicrobial Evaluation : Several thiazolidinone derivatives were screened against a panel of bacterial strains, revealing promising antibacterial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone,3-methyl-,1-oxide(9CI) involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and signal transduction, leading to its diverse biological effects.

Comparison with Similar Compounds

4-Thiazolidinone,3-methyl-,1-oxide(9CI) can be compared with other thiazolidinone derivatives:

Similar Compounds: Thiazolidin-4-one, 2-methylthiazolidin-4-one, and 2,4-thiazolidinedione.

Properties

Molecular Formula |

C4H7NO2S |

|---|---|

Molecular Weight |

133.17 g/mol |

IUPAC Name |

3-methyl-1-oxo-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C4H7NO2S/c1-5-3-8(7)2-4(5)6/h2-3H2,1H3 |

InChI Key |

WGULSFYYFXCYJS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CS(=O)CC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.